molecular formula C22H18Cl3N3O5S B11992219 Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-nitrobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate

Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-nitrobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate

Cat. No.: B11992219
M. Wt: 542.8 g/mol
InChI Key: WNNQIKYXYUNXIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-nitrobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a phenyl group, and a trichloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-nitrobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Trichloromethyl Group: The trichloromethyl group is added through a chlorination reaction using trichloromethyl reagents.

    Formation of the Nitrobenzoyl Amide: The nitrobenzoyl amide is synthesized separately and then coupled with the thiophene derivative through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-nitrobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium ethoxide or other strong nucleophiles in an aprotic solvent.

Major Products

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted thiophene derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-nitrobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-nitrobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitrobenzoyl group may play a crucial role in its biological activity by interacting with cellular components and disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate
  • Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-chlorobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate
  • Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(2-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate

Uniqueness

Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(4-nitrobenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H18Cl3N3O5S

Molecular Weight

542.8 g/mol

IUPAC Name

ethyl 4-phenyl-2-[[2,2,2-trichloro-1-[(4-nitrobenzoyl)amino]ethyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C22H18Cl3N3O5S/c1-2-33-20(30)17-16(13-6-4-3-5-7-13)12-34-19(17)27-21(22(23,24)25)26-18(29)14-8-10-15(11-9-14)28(31)32/h3-12,21,27H,2H2,1H3,(H,26,29)

InChI Key

WNNQIKYXYUNXIZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.